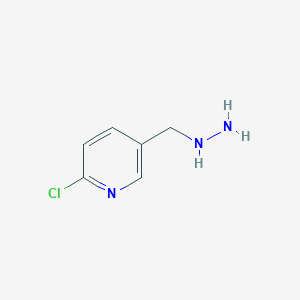

2-Chloro-5-(hydrazinylmethyl)pyridine

Beschreibung

2-Chloro-5-(hydrazinylmethyl)pyridine is a pyridine derivative characterized by a chlorine substituent at the 2-position and a hydrazinylmethyl group at the 5-position. This compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis. For example, it is a precursor in the development of herbicides and insecticides, where its hydrazine moiety enables further functionalization via condensation or cyclization reactions . The hydrochloride salt form (this compound hydrochloride) is frequently employed in synthetic workflows to enhance stability and solubility .

Structure

2D Structure

Eigenschaften

IUPAC Name |

(6-chloropyridin-3-yl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c7-6-2-1-5(3-9-6)4-10-8/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRZJAGUQREMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation of Pyridine Derivatives

Method Overview:

This approach involves halogenating a pyridine precursor, typically 2- or 5-substituted pyridines, to introduce chlorine at specific positions, followed by functional group modifications.

Starting Material:

A pyridine derivative such as 2-methylpyridine or 2,5-dimethylpyridine.Halogenation Process:

Use of chlorinating agents like phosphorus oxychloride or thionyl chloride in high boiling aromatic solvents (e.g., toluene, xylene, or chlorobenzene).- For example, chlorination of 2-methylpyridine in phosphorus oxychloride at elevated temperatures (~120°C) yields 2-chloro-5-methylpyridine.

-

- Excess chlorinating agent (up to 70 mol%) to ensure complete substitution.

- Reaction temperature maintained between 80°C and 130°C.

- Duration: 1-6 hours depending on the reagent and substrate.

Data Table 1: Halogenation of Pyridine Derivatives

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| 1 | Chlorinating agent (PCl₅, POCl₃) | Aromatic hydrocarbon (toluene, chlorobenzene) | 80-130°C | 1-6 hours | Yields 2-chloro-5-methylpyridine |

Conversion of Dihydropyridone to Chloropyridine

Method Overview:

Chlorination of dihydropyridones followed by dehydrohalogenation produces chloropyridines.

Preparation of Dihydropyridone:

Synthesized via condensation of appropriate aldehydes with pyridone derivatives.Halogenation:

Dihydropyridone reacts with halogenating agents (Cl₂, Br₂, SO₂Cl₂) to form dihalo compounds.Dehydrohalogenation:

Heating the dihalo compound (e.g., 2,5-dichloropyridine) at 100-170°C in high boiling solvents (xylene, chlorobenzene) to eliminate halogens and form chloropyridines.

Data Table 2: Dihydropyridone Halogenation and Dehydrohalogenation

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| 1 | Cl₂ or SO₂Cl₂ | Toluene or chlorobenzene | 50-60°C | 1-2 hours | Formation of dihalo pyridone |

| 2 | Heat (100-170°C) | Same | 100-170°C | 2-4 hours | Formation of chloropyridine |

Direct Functionalization via Hydrazine Derivatives

Method Overview:

Hydrazine derivatives are used to introduce hydrazinyl groups onto chloropyridines through nucleophilic substitution.

Starting Material:

2-Chloro-5-methylpyridine or 2-chloro-5-trichloromethylpyridine.Reaction with Hydrazine:

Reflux of the chloropyridine with hydrazine monohydrate in ethanol at 0°C to room temperature for 4-6 hours.Workup:

Cooling, filtration, and washing yield the hydrazinyl-substituted pyridine.

Research Findings:

A study demonstrated the synthesis of hydrazinyl derivatives by refluxing 2-chloro-5-methylpyridine with hydrazine monohydrate, resulting in the formation of 2-Chloro-5-(hydrazinylmethyl)pyridine with good yields.

Data Table 3: Hydrazine Substitution

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazine monohydrate | Ethanol | 0°C to reflux | 4 hours | Nucleophilic substitution |

Summary of Key Preparation Routes

| Method | Starting Material | Reagents | Main Reactions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation + Substitution | 2-methylpyridine | PCl₅, POCl₃, hydrazine | Chlorination, nucleophilic substitution | Well-established, scalable | Multiple steps, handling hazardous reagents |

| Dihydropyridone pathway | Pyridone derivatives | Cl₂, heat | Halogenation, dehydrohalogenation | Direct route to chloropyridines | Requires multiple steps and purification |

| Direct hydrazine substitution | Chloropyridines | Hydrazine hydrate | Nucleophilic substitution | Simple, high yield | Limited to specific substrates |

Research Findings and Notable Data

Patents and Literature:

Patents such as US5329011A and US4612377A describe chlorination and substitution processes for pyridine derivatives, emphasizing the importance of high boiling aromatic solvents and excess chlorinating agents for optimal yields.Reaction Optimization:

Use of excess chlorinating agents (up to 70 mol%) and high-temperature conditions (80-130°C) enhances chlorination efficiency.

Purification often involves chromatography or recrystallization.Safety Note: Handling of chlorinating agents and hydrazine requires strict safety protocols due to their toxicity and reactivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(hydrazinylmethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(hydrazinylmethyl)pyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyridines with Bioactive Side Chains

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Bioactivity: The hydrazinylmethyl derivative exhibits herbicidal activity but lacks insecticidal potency, unlike its trifluoromethyl counterpart, which is a key intermediate in commercial pesticides .

- Toxicity Profile: Imidazoline- and pyrazole-substituted derivatives demonstrate reduced acute toxicity (e.g., LC50 > 0.5 mM) compared to neonicotinoid pesticides like thiacloprid, making them environmentally safer alternatives .

- Synthetic Efficiency: The trifluoromethyl derivative achieves a 37.4% total yield via a five-step synthesis, whereas hydrazinylmethyl derivatives require multi-step reactions with halogenation and condensation steps .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Lipophilicity: Trifluoromethyl substitution increases logP (~2.5), enhancing membrane permeability but raising environmental persistence concerns. Hydrazinylmethyl derivatives exhibit lower logP (~1.2), favoring solubility but limiting bioavailability .

- CNS Penetration: Compounds with trifluoromethyl or pyrazole groups (logPS > -2) may penetrate the central nervous system, whereas sulfonylmethyl derivatives are restricted (logPS < -3) .

Environmental and Regulatory Considerations

- Bee Safety: Imidazoline-substituted pyridines (e.g., 2-chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine) show promise as low-risk pesticides, with shape-based similarity analyses prioritizing them over traditional neonicotinoids .

- Synthetic Byproducts: The production of 2-chloro-5-(trichloromethyl)pyridine generates fewer hazardous byproducts (0.5% impurities) compared to older methods, aligning with green chemistry principles .

Biologische Aktivität

2-Chloro-5-(hydrazinylmethyl)pyridine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorine atom and a hydrazinylmethyl group, which may contribute to its interactions with biological targets. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

- IUPAC Name : this compound

- CAS Number : 1057670-48-0

- Molecular Formula : C7H8ClN3

- Molecular Weight : 173.61 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound possesses significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) | Standard Drug Comparison |

|---|---|---|

| Escherichia coli | 32 | Streptomycin: 16 |

| Staphylococcus aureus | 64 | Penicillin: 32 |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin: 64 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:

- IC50 Value : Approximately 15 µM after 48 hours of exposure.

- Induction of apoptosis was confirmed by flow cytometry and caspase activation assays.

The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

The biological activity of this compound can be attributed to:

- Interaction with Enzymes : The hydrazine moiety may facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Induction of Oxidative Stress : The compound's structure allows for the generation of ROS, leading to cellular damage and apoptosis in cancer cells.

- Targeting Specific Receptors : Preliminary studies suggest that it may bind to specific receptors or proteins involved in cell signaling pathways critical for cancer progression.

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated significant inhibition at lower concentrations compared to standard antibiotics.

- Suggested further exploration into structure-activity relationships to enhance efficacy .

- Anticancer Mechanism Investigation :

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 2-Chloro-5-(hydrazinylmethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalization of pyridine derivatives. A common approach starts with 2-chloro-5-methylpyridine, which undergoes bromination at the methyl group followed by nucleophilic substitution with hydrazine. Key factors affecting yield include:

- Temperature Control : Excess hydrazine at 60–80°C minimizes side reactions like over-alkylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis of intermediates.

- Catalysis : Transition metals (e.g., Cu(I)) can accelerate substitution but may introduce impurities requiring chromatographic purification .

Validation : Monitor reaction progress via -NMR to track hydrazine incorporation (δ 3.8–4.2 ppm for –CH–NH–NH) .

Advanced Question: How can regioselectivity challenges during hydrazine functionalization be addressed in derivatives of this compound?

Methodological Answer:

Regioselectivity issues arise due to competing nucleophilic attack at the pyridine nitrogen versus the hydrazine group. Strategies include:

- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl groups) adjacent to the pyridine nitrogen to direct reactivity toward the hydrazinylmethyl site .

- Protection/Deprotection : Temporarily protect the hydrazine moiety with Boc groups before functionalizing the pyridine ring, followed by acidic deprotection .

- Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) to guide experimental design .

Data Contradictions : Some studies report unexpected alkylation at the hydrazine nitrogen; confirm product structures via X-ray crystallography (SHELX refinement ).

Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies the hydrazinylmethyl group (C–N coupling at ~40 ppm) and pyridine ring carbons (120–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHClN: calc. 158.0484, observed 158.0486) .

- HPLC-Purity : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% for biological assays) .

Advanced Question: How does the hydrazinylmethyl group influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

Methodological Answer:

The –NH–NH group acts as a polydentate ligand, enabling diverse coordination modes:

- Monodentate Binding : Coordinates via the terminal NH to transition metals (e.g., Cu(II), Fe(III)) in octahedral geometries .

- Bridging Ligand : Forms 1D chains in MOFs by linking two metal centers, verified by single-crystal XRD .

- Redox Activity : Hydrazine’s reducing properties can alter metal oxidation states; monitor via cyclic voltammetry (E shifts ~0.3 V vs. Ag/AgCl) .

Contradictions : Some studies report instability in aqueous MOFs; stabilize using hydrophobic counter-ions (e.g., PF) .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (EN 166 standard) due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles; the compound is classified as STOT SE 3 (respiratory system target) .

- Spill Management : Neutralize with 10% acetic acid before disposal; avoid water to prevent exothermic decomposition .

Advanced Question: How can computational methods predict the bioactivity of this compound derivatives against enzyme targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidases). Focus on hydrogen bonding between the hydrazine group and catalytic residues (e.g., Tyr 435 in MAO-B) .

- QSAR Modeling : Train models with descriptors like LogP (calculated ~1.2) and polar surface area (PSA ~60 Ų) to predict blood-brain barrier permeability .

- MD Simulations : Run 100-ns trajectories to assess stability of inhibitor-enzyme complexes; RMSD < 2 Å indicates viable leads .

Validation : Cross-check predictions with in vitro IC assays; discrepancies may arise from solvation effects not modeled computationally .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C (TGA data); store at 2–8°C under inert gas (N) to prevent oxidation .

- Light Sensitivity : UV exposure leads to hydrazine degradation; use amber glass vials for long-term storage .

- Hydrolysis : Susceptible to moisture; Karl Fischer titration should confirm HO content < 0.1% in bulk samples .

Advanced Question: How can isotopic labeling (e.g., 15N^{15}\text{N}15N) aid in mechanistic studies of reactions involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Synthesize -labeled hydrazine derivatives to study rate-determining steps (e.g., N–N bond cleavage) via -NMR .

- Metabolic Tracing : Use -labeled pyridine rings to track metabolic pathways in cell-based assays (LC-MS detection) .

- Isotope Dilution : Quantify trace impurities in API batches using -labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.